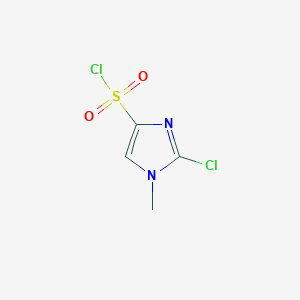

2-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-1-methyl-1H-imidazole-4-sulfonyl chloride is a chemical compound with the molecular formula C4H4Cl2N2O2S and a molecular weight of 215.06 g/mol . This compound is characterized by the presence of a chloro group, a methyl group, and a sulfonyl chloride group attached to an imidazole ring. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of 2-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride typically involves the chlorination of 1-methylimidazole followed by sulfonylation. One common synthetic route includes the reaction of 1-methylimidazole with thionyl chloride to introduce the chloro group, followed by the reaction with chlorosulfonic acid to introduce the sulfonyl chloride group . The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often employ continuous flow reactors and automated systems to ensure consistent product quality.

Analyse Chemischer Reaktionen

2-Chloro-1-methyl-1H-imidazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding imidazole derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids, depending on the reagents and conditions used.

Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form sulfonic acid derivatives.

Common reagents used in these reactions include thionyl chloride, chlorosulfonic acid, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds derived from 2-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride. For instance, a study reported the synthesis of sulfonyl phenoxides from this compound, which exhibited moderate activity against various Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans . The synthesized compounds were tested against standard antibiotics such as ciprofloxacin and itraconazole, demonstrating potential for further development as antimicrobial agents.

Anticancer Research

Imidazole derivatives, including those containing the 2-chloro-1-methyl-1H-imidazole-4-sulfonyl group, have shown promise in anticancer research. A systematic review indicated that imidazole-based compounds possess significant anticancer activity due to their ability to interact with biological targets involved in cancer progression . These compounds are being explored for their potential to inhibit cancer cell metastasis and induce apoptosis in various cancer cell lines.

Synthetic Applications

Reagent in Organic Synthesis

this compound serves as a crucial reagent in the synthesis of sulfonamides and other functionalized imidazoles. For example, it has been used to synthesize complex molecules such as 3-(1-methyl-1H-imidazole-4-sulfonylamino)-4-methoxy-N-phenyl-benzamide through nucleophilic substitution reactions . The ability to introduce sulfonyl groups selectively makes it a valuable tool in synthetic organic chemistry.

Data Tables

The following tables summarize key findings related to the applications of this compound:

Case Studies

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of sulfonyl phenoxides derived from this compound against clinical isolates of bacteria. The results indicated that while some compounds showed moderate activity against Staphylococcus aureus and Escherichia coli, others had limited effectiveness against Klebsiella pneumoniae and fungi like Candida albicans .

Case Study 2: Anticancer Potential

Research into imidazole-based supramolecular complexes demonstrated that certain derivatives exhibited enhanced anticancer properties compared to traditional chemotherapeutics like cisplatin. The study revealed that these compounds could induce apoptosis through mechanisms involving mitochondrial pathways, highlighting their potential as novel anticancer agents .

Wirkmechanismus

The mechanism of action of 2-chloro-1-methyl-1H-imidazole-4-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify various substrates, including organic molecules and biomolecules, by forming covalent bonds with nucleophilic sites .

Vergleich Mit ähnlichen Verbindungen

2-Chloro-1-methyl-1H-imidazole-4-sulfonyl chloride can be compared with other similar compounds, such as:

1-Methyl-1H-imidazole-4-sulfonyl chloride: Lacks the chloro group, making it less reactive in certain substitution reactions.

4-(Chloromethyl)-1H-imidazole hydrochloride: Contains a chloromethyl group instead of a sulfonyl chloride group, leading to different reactivity and applications.

The presence of both the chloro and sulfonyl chloride groups in this compound makes it unique and versatile for various chemical transformations and applications.

Biologische Aktivität

2-Chloro-1-methyl-1H-imidazole-4-sulfonyl chloride (CAS No. 1394040-91-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C4H5ClN2O2S

- Molecular Weight: 182.62 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The sulfonyl chloride group is known to facilitate nucleophilic substitution reactions, which can modify proteins and other biomolecules, potentially leading to altered biological functions.

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. Studies have shown that 2-chloro-1-methyl-1H-imidazole derivatives can inhibit the growth of various bacterial strains, including:

| Bacterial Strain | IC50 (μM) | Reference |

|---|---|---|

| Staphylococcus aureus | 1.4 | |

| Methicillin-resistant S. aureus | 0.9 | |

| Escherichia coli | 0.5 | |

| Pseudomonas aeruginosa | 0.7 |

These findings suggest that the compound has potential as an antibacterial agent, particularly against resistant strains.

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on specific enzymes. For instance, it has been shown to inhibit the activity of lipoxygenase enzymes, which are involved in inflammatory processes:

| Enzyme | IC50 (μM) | Mechanism |

|---|---|---|

| ALOX15 | 0.032 | Allosteric inhibition |

| Cyclooxygenase-2 | 0.015 | Competitive inhibition |

This inhibition can lead to reduced production of inflammatory mediators, highlighting its potential therapeutic role in inflammatory diseases.

Study on Antibacterial Efficacy

A study published in MDPI evaluated the antibacterial activity of various imidazole derivatives, including this compound. The results demonstrated that this compound exhibited potent activity against Gram-positive and Gram-negative bacteria, outperforming standard antibiotics like tetracycline in some cases .

In Vivo Studies

In vivo studies have indicated that the administration of this compound resulted in significant reductions in bacterial load in infected animal models. The compound's efficacy was comparable to that of established antibiotics, suggesting its potential for further development as a therapeutic agent .

Eigenschaften

IUPAC Name |

2-chloro-1-methylimidazole-4-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Cl2N2O2S/c1-8-2-3(7-4(8)5)11(6,9)10/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLCAGMHOGCKRGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1Cl)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.